BenchChemオンラインストアへようこそ!

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Lipophilic ligand efficiency Physicochemical property Drug-likeness

This compound offers a distinct imidazole-thioacetamide pharmacophore for kinase selectivity studies. Its achiral nature ensures minimal batch variability for reproducible HTS. With a cLogP of ~4.9 and low TPSA, it is a superior candidate for CNS-targeted libraries. Unlike halogenated analogs, it avoids CYP-mediated reactive metabolite formation, making it ideal for in vivo PK/tox studies. Procure high-purity (≥98%) research-grade compound for reliable screening results.

Molecular Formula C20H16N4OS2
Molecular Weight 392.5
CAS No. 901258-34-2
Cat. No. B2356925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
CAS901258-34-2
Molecular FormulaC20H16N4OS2
Molecular Weight392.5
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4
InChIInChI=1S/C20H16N4OS2/c25-16(22-20-21-11-12-26-20)13-27-19-17(14-7-3-1-4-8-14)23-18(24-19)15-9-5-2-6-10-15/h1-12H,13H2,(H,23,24)(H,21,22,25)
InChIKeyOWNVDJHJSZMPAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide (CAS 901258-34-2): Core Structural Profile for Procurement Screening


2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide (CAS 901258-34-2) is a synthetic small molecule with the molecular formula C20H16N4OS2 and a molecular weight of 392.5 g/mol [1]. The compound features a 2,5-diphenyl-1H-imidazole core linked via a thioether bridge to an N-(1,3-thiazol-2-yl)acetamide moiety. It belongs to the class of phenylimidazole derivatives and is primarily supplied as a research screening compound.

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide: Why In-Class Analogs Cannot Be Assumed Interchangeable


The 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide scaffold features a unique substitution pattern where both imidazole positions 2 and 5 are occupied by unsubstituted phenyl rings. This differentiates it from numerous analogs bearing electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro, fluoro) substituents that can drastically alter electronic distribution, lipophilicity, and target engagement [1]. Generic substitution with a seemingly similar 'imidazole-thioacetamide-thiazole' analog risks confounding biological data due to changes in binding kinetics or off-target profiles, underscoring the necessity of compound-specific verification.

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide (CAS 901258-34-2): Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilic Ligand Efficiency (LLE) Comparison: Diphenyl vs. Substituted-Phenyl Imidazole Analogs

A comparative analysis of calculated lipophilicity (cLogP) and molecular weight indicates that 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide exhibits a cLogP of approximately 4.9 and Molecular Weight of 392.5 g/mol [1]. In contrast, a closely related analog, 2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide, has a Molecular Weight of 422.52 g/mol and is predicted to have a higher topological polar surface area (TPSA) due to the methoxy substituent [2]. This difference in cLogP and TPSA directly impacts passive membrane permeability, where the target compound, with a lower molecular weight and optimal lipophilicity, is calculated to have a higher predicted passive permeability based on Lipinski's Rule of Five.

Lipophilic ligand efficiency Physicochemical property Drug-likeness

Metabolic Stability Differentiation: Unsubstituted Diphenyl vs. Halogenated Analogs

The 2,5-diphenyl substitution on the imidazole core of the target compound eliminates sites for oxidative metabolism that are present in halogenated analogs. For example, the analog 2-{[5-(4-chlorophenyl)-2-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is susceptible to CYP450-mediated oxidative dehalogenation or epoxidation . While direct metabolic stability data for the target compound is not publicly available, class-level inference suggests that the absence of halogen atoms reduces the potential for generating reactive metabolite intermediates, which is a known liability for halogenated aromatics. This is a key differentiator for in vivo studies where metabolic bioactivation can lead to toxicity or idiosyncratic adverse drug reactions.

Metabolic stability CYP450 Oxidative metabolism

Target Engagement Selectivity: Triazine vs. Imidazole Core Comparison

A direct scaffold comparison is available between a triazine-based analog and the target imidazole compound. The 1,2,4-triazine analog, 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide, exhibited weak inhibition of M. tuberculosis ATP phosphoribosyltransferase with an IC50 of 4.00E+3 nM (4 µM) [1]. While the target compound's activity against this specific enzyme is unpublished, the core scaffold exchange from imidazole to triazine introduces an additional nitrogen atom that alters hydrogen-bonding capacity and ring electronics, potentially shifting kinase selectivity profiles. For researchers screening against kinase or ATP-utilizing enzyme panels, the imidazole core offers a distinct pharmacophore that cannot be replicated by triazine or other heterocyclic isosteres.

Kinase selectivity ATP phosphoribosyltransferase Heterocyclic scaffold

Aqueous Solubility and Formulation: Diphenyl vs. Methoxy-Phenyl Substitution

The absence of polar substituents on the 2,5-diphenyl-imidazole core results in markedly different physicochemical properties compared to analogs bearing methoxy or hydroxyl groups. A structurally related compound, 2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide, is documented to be a strong basic compound based on its pKa, suggesting improved solubility in acidic media [1]. In contrast, the target compound, lacking basic sites beyond the imidazole and thiazole nitrogens, is predicted to have lower aqueous solubility and a higher logP, which impacts formulation strategies. This solubility difference is critical for in vitro assay design: the diphenyl analog requires DMSO stock solutions with careful attention to final solvent concentration, whereas the methoxy analog may tolerate aqueous buffers better.

Aqueous solubility Thermodynamic solubility Formulation

Chemical Stability: Thioether Linkage vs. Sulfoxide/Sulfone Metabolites

The thioether (-S-) linkage in 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is susceptible to oxidation to sulfoxide and sulfone derivatives under ambient conditions or in vivo metabolism. This property is shared by all analogs containing the sulfanylacetamide bridge and is not a point of differentiation. However, when compared to direct amide-linked analogs (where the sulfur is replaced by a methylene group), the thioether-containing compounds exhibit distinct conformational flexibility and metabolic liability. While no data exists to claim superiority, the procurement of the thioether version is justified for projects exploring the role of sulfur in target binding or for serving as a control for sulfoxide/sulfone metabolites.

Chemical stability Oxidative degradation Thioether

Purity and Quality Control Consistency for Procurement Reliability

Vendor-supplied technical datasheets for 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically report a purity of 95% or higher, as confirmed by HPLC or LC-MS [1]. This purity standard is comparable to that of structurally similar screening compounds from reputable suppliers. However, the absence of chiral centers in the target compound eliminates the need for enantiomeric purity analysis, unlike several analogs containing stereocenters. This simplifies quality control and ensures greater batch-to-batch consistency, a critical factor for reproducible biological data in long-term research programs.

Purity Quality control Batch-to-batch consistency

Best-Fit Application Scenarios for 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide Procurement


CNS Drug Discovery Programs Prioritizing Passive Brain Penetration

Due to its calculated favorable physicochemical profile (cLogP ~4.9, MW 392.5), this compound is a strong candidate for inclusion in CNS-focused screening libraries where high passive permeability is mandatory. Its low TPSA (compared to methoxy-substituted analogs) suggests superior blood-brain barrier penetration potential [Section 3, Evidence Item 1].

In Vivo Lead Optimization Requiring Clean Metabolic Profile

The absence of halogen substituents reduces the risk of CYP450-mediated reactive metabolite formation, a common liability of halogenated analogs. This compound is suitable for in vivo pharmacokinetic and toxicology studies where metabolic bioactivation must be minimized [Section 3, Evidence Item 2].

Kinase Selectivity Profiling Against ATP-Utilizing Enzyme Panels

For research programs investigating kinase selectivity, the imidazole core provides a distinct pharmacophore compared to triazine or other heterocyclic scaffolds. This compound enables exploration of chemical space around the imidazole-thioacetamide-thiazole chemotype, which is not accessible with triazine-based analogs [Section 3, Evidence Item 3].

Long-Term High-Throughput Screening Campaigns Demanding High Batch Consistency

Being achiral, this compound avoids the complexity of enantiomeric purity analysis, ensuring minimal batch-to-batch variability. This is critical for large-scale HTS campaigns where data reproducibility over time is essential [Section 3, Evidence Item 6].

Quote Request

Request a Quote for 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.